Methyl o-toluate

Description

The exact mass of the compound Methyl o-toluate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9402. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl o-toluate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl o-toluate including the price, delivery time, and more detailed information at info@benchchem.com.

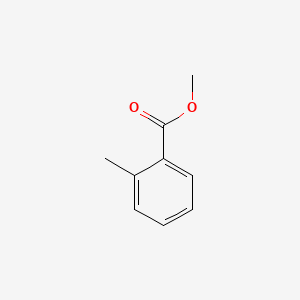

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7-5-3-4-6-8(7)9(10)11-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWZECQNFWFVFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048208 | |

| Record name | Methyl 2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Methyl o-toluate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21160 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.16 [mmHg] | |

| Record name | Methyl o-toluate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21160 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

89-71-4, 25567-11-7 | |

| Record name | Methyl 2-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl o-toluate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, methyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025567117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl o-toluate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl o-toluate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL O-TOLUATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC8KDB9FUW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl o-toluate (CAS 89-71-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of Methyl o-toluate (CAS 89-71-4), an important aromatic ester intermediate in various chemical syntheses.

Chemical Identity and Physicochemical Properties

Methyl o-toluate, also known as methyl 2-methylbenzoate, is an aromatic ester with the chemical formula C₉H₁₀O₂.[1] At room temperature, it exists as a clear, colorless to pale yellow liquid with a characteristic mild, floral, or ester-like odor.[1][2] It is primarily produced synthetically through the acid-catalyzed esterification of o-toluic acid with methanol (B129727).[1][2]

Table 1: Physicochemical Properties of Methyl o-toluate

| Property | Value | Source(s) |

| CAS Number | 89-71-4 | [1][3] |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1][3] |

| Appearance | Clear, colorless to pale yellow liquid | [2] |

| Melting Point | < -50 °C | [1] |

| Boiling Point | 207-208 °C | [1] |

| Density | 1.073 g/mL at 25 °C | [1] |

| Flash Point | 82 °C | [1] |

| Refractive Index | 1.518 - 1.520 (at 20 °C) | [1] |

| Solubility | Not miscible or difficult to mix in water; miscible with organic solvents like ethanol (B145695) and acetone. | [1][2] |

| Vapor Pressure | 12.9 Pa at 23 °C | [1] |

| LogP | 3.0 at 25 °C | [1] |

Table 2: Chemical Identifiers

| Identifier Type | Identifier | Source(s) |

| IUPAC Name | methyl 2-methylbenzoate | [3] |

| Synonyms | Methyl 2-methylbenzoate, o-Toluic acid methyl ester, Methyl orthotoluate | [3] |

| SMILES | CC1=CC=CC=C1C(=O)OC | [3] |

| InChI | InChI=1S/C9H10O2/c1-7-5-3-4-6-8(7)9(10)11-2/h3-6H,1-2H3 | [3] |

| InChIKey | WVWZECQNFWFVFW-UHFFFAOYSA-N | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of Methyl o-toluate.

Table 3: Spectroscopic Data for Methyl o-toluate

| Technique | Key Peaks / Shifts | Interpretation |

| ¹H NMR | δ ≈ 7.9 ppm (d, 1H), 7.2-7.4 ppm (m, 3H), 3.9 ppm (s, 3H), 2.6 ppm (s, 3H) | Aromatic protons, Methoxy (B1213986) (-OCH₃) protons, Aryl-methyl (-CH₃) protons |

| ¹³C NMR | δ ≈ 167.5 (C=O), 140.0 (Ar-C), 132.0 (Ar-CH), 131.0 (Ar-CH), 130.0 (Ar-C), 125.5 (Ar-CH), 51.5 (-OCH₃), 21.5 (Ar-CH₃) | Ester carbonyl, Aromatic carbons, Methoxy carbon, Aryl-methyl carbon |

| IR (Infrared) | ~3000-3100 cm⁻¹ (m), ~2850-2960 cm⁻¹ (m), ~1720-1730 cm⁻¹ (s), ~1250-1300 cm⁻¹ (s), ~1100-1130 cm⁻¹ (s) | Aromatic C-H Stretch, Aliphatic C-H Stretch, Ester C=O Stretch, Aryl-O Stretch, O-C Stretch |

| Mass Spec (EI) | m/z 150 (M⁺), 119 ([M-OCH₃]⁺), 91 ([C₇H₇]⁺) | Molecular ion, Loss of methoxy group, Tropylium ion |

Safety and Handling

Methyl o-toluate is classified as a combustible liquid and causes skin and serious eye irritation. Proper safety precautions must be observed during handling.

Table 4: GHS Hazard Information

| Pictogram |

|

| Signal Word | Warning |

| Hazard Statements | H227: Combustible liquid.H315: Causes skin irritation.H319: Causes serious eye irritation. |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P337+P313: If eye irritation persists: Get medical advice/attention.P403+P235: Store in a well-ventilated place. Keep cool. |

Source: TCI Chemicals Safety Data Sheet

Synthesis and Reactivity

Methyl o-toluate is a versatile intermediate in organic synthesis. Its primary synthesis route and a key application are detailed below.

Synthesis of Methyl o-toluate via Fischer Esterification

The most common laboratory and industrial synthesis of Methyl o-toluate is the Fischer esterification of o-toluic acid with methanol, using a strong acid catalyst such as sulfuric acid.

Caption: Fischer esterification of o-toluic acid.

-

Apparatus Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging Reactants: To the flask, add o-toluic acid (13.6 g, 0.1 mol) and methanol (40 mL, approx. 1.0 mol).

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (2.0 mL) to the mixture through the condenser.

-

Reflux: Heat the mixture to a gentle reflux using a heating mantle and continue stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel containing 100 mL of cold water.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (caution: CO₂ evolution), and finally 50 mL of brine.

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure Methyl o-toluate.

Application in Synthesis: Preparation of 2-(azidomethyl)benzoic acid

Methyl o-toluate serves as a key starting material for the synthesis of other valuable compounds. One documented application is its use in the preparation of 2-(azidomethyl)benzoic acid, a useful building block in pharmaceutical synthesis. This transformation typically involves a three-step sequence: radical bromination of the benzylic methyl group, nucleophilic substitution with sodium azide (B81097), and finally, saponification of the ester.

Caption: Synthetic pathway to 2-(azidomethyl)benzoic acid.

-

Step 1: Bromination: Methyl o-toluate would be reacted with N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux to form methyl 2-(bromomethyl)benzoate. The reaction requires careful monitoring to prevent di-bromination.

-

Step 2: Azidation: The resulting benzylic bromide is then treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). This nucleophilic substitution reaction replaces the bromide with the azide group to yield methyl 2-(azidomethyl)benzoate.

-

Step 3: Hydrolysis (Saponification): The methyl ester is hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide (B78521) (NaOH), in a mixture of water and methanol. Subsequent acidification with an acid like HCl precipitates the final product, 2-(azidomethyl)benzoic acid.

Applications

Methyl o-toluate is a versatile compound with applications across several industries:

-

Organic Synthesis: It is a crucial intermediate for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[2]

-

Fragrance and Flavors: Due to its pleasant floral and fruity aroma, it is used as a fragrance component in perfumes and cosmetics and as a flavoring agent.

-

Solvents: It can be employed as a solvent in formulations for paints, coatings, and adhesives.

References

An In-depth Technical Guide to the Synthesis of Methyl 2-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for methyl 2-methylbenzoate (B1238997), a valuable ester in organic synthesis and a key building block in the development of pharmaceutical compounds. This document details the core methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols.

Introduction

Methyl 2-methylbenzoate, also known as methyl o-toluate, is an aromatic ester with the chemical formula C₉H₁₀O₂. Its synthesis is of significant interest due to its applications in the fragrance industry and as a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. The most common and established method for its preparation is the Fischer esterification of 2-methylbenzoic acid (o-toluic acid) with methanol (B129727) in the presence of an acid catalyst. This guide will explore this classical method in detail, as well as an alternative approach using a solid acid catalyst, offering a comparative perspective for researchers.

Core Synthesis Pathways

The synthesis of methyl 2-methylbenzoate is predominantly achieved through the esterification of 2-methylbenzoic acid. This can be accomplished using various catalytic systems, with the choice of catalyst often influencing reaction conditions, yield, and environmental impact.

Pathway 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and widely used method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[1][2] In the synthesis of methyl 2-methylbenzoate, 2-methylbenzoic acid is reacted with an excess of methanol, which serves as both a reactant and the solvent. The use of excess alcohol helps to shift the reaction equilibrium towards the formation of the ester product.[3] Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[4]

Reaction Scheme:

CH₃C₆H₄COOH + CH₃OH ⇌ CH₃C₆H₄COOCH₃ + H₂O (2-methylbenzoic acid + Methanol ⇌ Methyl 2-methylbenzoate + Water)

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon.[5] The nucleophilic oxygen of the alcohol then attacks this activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product.[5]

Pathway 2: Solid Acid Catalysis

In recent years, the use of heterogeneous solid acid catalysts has gained traction as a more environmentally friendly alternative to traditional mineral acids.[6] These catalysts, such as zirconium-based solid acids, are often recoverable and reusable, minimizing acidic waste streams.[6] The reaction is typically carried out by refluxing the carboxylic acid and alcohol in the presence of the solid acid catalyst.[6] While this method may require higher temperatures and longer reaction times, it offers advantages in terms of catalyst separation and reduced corrosion.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of methyl 2-methylbenzoate and its characterization.

Table 1: Physicochemical Properties of Methyl 2-methylbenzoate

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₂ | |

| Molecular Weight | 150.17 g/mol | |

| Boiling Point | 207-208 °C | |

| Density | 1.073 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.519 |

Table 2: Reaction Parameters for Methyl 2-methylbenzoate Synthesis

| Parameter | Fischer Esterification (H₂SO₄) | Solid Acid Catalysis (Zr/Ti) |

| Starting Materials | 2-methylbenzoic acid, Methanol | 2-methylbenzoic acid, Methanol |

| Catalyst | Concentrated H₂SO₄ | Zirconium/Titanium Solid Acid |

| Solvent | Methanol (excess) | Methanol |

| Temperature | Reflux (~65 °C) | 120 °C |

| Reaction Time | 1 - 2 hours | 24 hours |

| Typical Yield | ~75-90% (inferred from similar reactions) | ~70-80% (inferred from similar reactions) |

Table 3: Spectroscopic Data for Methyl 2-methylbenzoate

| Spectroscopy | Peak Assignments | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.94 (d, J=8.0 Hz, 1H), 7.45-7.38 (m, 1H), 7.25-7.18 (m, 2H), 3.89 (s, 3H), 2.62 (s, 3H) | [7][8] |

| ¹³C NMR (CDCl₃) | δ 168.1, 140.0, 131.9, 130.8, 129.2, 128.9, 125.7, 51.8, 21.7 | [9] |

| Mass Spectrum (GC-MS) | m/z 150 (M+), 119, 91, 65 | [10] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of methyl 2-methylbenzoate via Fischer esterification and solid acid catalysis.

Protocol 1: Fischer Esterification using Sulfuric Acid

This protocol is adapted from established procedures for the synthesis of methyl benzoate.[3][5]

Materials:

-

2-methylbenzoic acid (o-toluic acid)

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (98%)

-

Diethyl ether

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle

-

Separatory funnel (250 mL)

-

Beakers

-

Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 10.0 g (0.073 mol) of 2-methylbenzoic acid in 30 mL of methanol.

-

Catalyst Addition: Carefully and slowly add 1.5 mL of concentrated sulfuric acid to the solution while swirling.

-

Reflux: Add a few boiling chips to the flask, attach a reflux condenser, and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 1-2 hours.

-

Work-up: After cooling the reaction mixture to room temperature, pour it into a 250 mL separatory funnel containing 50 mL of cold water.

-

Extraction: Add 50 mL of diethyl ether to the separatory funnel. Shake the funnel gently, venting frequently to release any pressure. Allow the layers to separate and drain the lower aqueous layer.

-

Washing: Wash the organic layer sequentially with 25 mL of water, 25 mL of 5% sodium bicarbonate solution (to neutralize any unreacted acid), and finally with 25 mL of brine.[11] After each wash, drain the aqueous layer.

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.

-

Solvent Removal: Decant the dried organic solution into a pre-weighed round-bottom flask and remove the diethyl ether using a rotary evaporator.

-

Purification: The crude product can be purified by distillation to yield pure methyl 2-methylbenzoate.

Protocol 2: Synthesis using a Zirconium/Titanium Solid Acid Catalyst

This protocol is based on the methodology described for the synthesis of various methyl benzoates using a solid acid catalyst.[6]

Materials:

-

2-methylbenzoic acid (o-toluic acid)

-

Methanol

-

Zr/Ti solid acid catalyst

-

Single-neck flask (25 mL)

-

Magnetic stirrer and stir bar

-

Oil bath

-

Chromatography column

-

Petroleum ether

-

Ethyl acetate (B1210297)

Procedure:

-

Reaction Setup: To a 25 mL single-neck flask, add 0.27 g (2 mmol) of 2-methylbenzoic acid, 15 mL of methanol, and 0.027 g of the Zr/Ti solid acid catalyst.[6]

-

Reaction: Place the flask in an oil bath on a magnetic stirrer and heat the mixture to a strong reflux at 120 °C with vigorous stirring.[6]

-

Monitoring: Allow the reaction to proceed for 24 hours. If significant evaporation of methanol occurs, a small amount can be added to maintain the reaction volume.[6]

-

Catalyst Removal: After 24 hours, stop the reaction and remove the solid catalyst by filtration.

-

Purification: The product can be isolated from the filtrate by column chromatography on silica (B1680970) gel, using a mixture of petroleum ether and ethyl acetate (e.g., 5:1 v/v) as the eluent.[6]

Visualizations

Fischer Esterification Mechanism

The following diagram illustrates the step-by-step mechanism of the acid-catalyzed Fischer esterification.

Caption: Mechanism of Fischer Esterification.

Experimental Workflow for Fischer Esterification

The diagram below outlines the general workflow for the synthesis and purification of methyl 2-methylbenzoate via Fischer esterification.

Caption: Fischer Esterification Workflow.

Conclusion

This technical guide has detailed two primary pathways for the synthesis of methyl 2-methylbenzoate: the traditional Fischer-Speier esterification and a more modern approach using a solid acid catalyst. The Fischer esterification offers a well-established, high-yielding method, while solid acid catalysis presents a greener alternative with simplified catalyst recovery. The choice of method will depend on the specific requirements of the researcher, including scale, available equipment, and environmental considerations. The provided experimental protocols and quantitative data serve as a valuable resource for the successful synthesis and characterization of this important chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. athabascau.ca [athabascau.ca]

- 3. studylib.net [studylib.net]

- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

Physical and chemical properties of Methyl o-toluate

An In-depth Technical Guide to Methyl o-toluate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl o-toluate (CAS No. 89-71-4). It includes detailed data, experimental protocols, and visualizations to support research and development activities.

Chemical Identity and Structure

Methyl o-toluate, also known as Methyl 2-methylbenzoate, is an aromatic ester.[1][2] Its structure consists of a benzene (B151609) ring substituted with a methyl group and a methyl ester group at the ortho position.[1]

-

IUPAC Name: methyl 2-methylbenzoate[3]

-

Synonyms: Methyl 2-methylbenzoate, o-Toluic acid methyl ester, Methyl orthotoluate[1][3][5]

Physical Properties

At room temperature, Methyl o-toluate is a clear, colorless liquid.[1][6] It possesses a characteristic floral odor, sometimes described with notes of ylang, orange flower, and grape.[1]

Table 1: Physical Properties of Methyl o-toluate

| Property | Value | Source(s) |

| Melting Point | < -50 °C | [1][5][7] |

| Boiling Point | 207-208 °C | [1][6][7] |

| Density | 1.073 g/mL at 25 °C | [1][6] |

| Refractive Index (n20/D) | 1.518 - 1.520 | [1][2][7] |

| Vapor Pressure | 12.9 Pa at 23°C; 0.164 mmHg | [1][8] |

| Flash Point | 82 °C | [1][5][7] |

| Water Solubility | Not miscible or difficult to mix | [1][6] |

| LogP | 3.0 at 25°C | [1] |

Chemical Properties and Reactivity

The chemical behavior of Methyl o-toluate is dictated by its aromatic ring and ester functional group. It is stable under normal conditions.[4]

-

Ester Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield o-toluic acid and methanol (B129727).[1] This is a common reaction for esters, proceeding via nucleophilic acyl substitution.[9]

-

Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions. The methyl group acts as an ortho/para director, influencing the position of incoming substituents.[1]

-

Reduction: The ester group can be reduced. The efficiency of reduction has been compared using different heterogeneous systems.[6]

-

Incompatibilities: It is incompatible with strong oxidizing agents.[4] Conditions to avoid include open flames, hot surfaces, and sources of ignition.[4]

Spectroscopic Data

Various spectroscopic techniques are used to identify and characterize Methyl o-toluate.

Table 2: Key Spectroscopic Data for Methyl o-toluate

| Technique | Description |

| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for the ester carbonyl (C=O) stretching and aromatic C-H stretching.[1][3] |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR and ¹³C NMR spectra show distinct signals for the aromatic protons, the ortho-position methyl group, and the methyl ester group.[1][3] |

| Mass Spectrometry (MS) | The mass spectrum typically displays a molecular ion peak at m/z 150, with fragmentation patterns consistent with an aromatic ester.[1][3] |

Experimental Protocols

The following are detailed methodologies for the synthesis and hydrolysis of Methyl o-toluate.

Synthesis via Fischer Esterification

The primary industrial route for producing Methyl o-toluate is the Fischer esterification of o-toluic acid with methanol, using an acid catalyst.[1][7]

Reaction: o-Toluic Acid + Methanol ⇌ Methyl o-toluate + Water

Protocol:

-

Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine o-toluic acid (1.0 equivalent) and an excess of methanol (e.g., 10-20 equivalents), which serves as both reactant and solvent.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) or p-toluenesulfonic acid, to the mixture.[10]

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 1-5 hours.[1] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Workup - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Add an organic solvent immiscible with water, such as diethyl ether or dichloromethane, and a similar volume of water. Shake the funnel to extract the product into the organic layer.

-

Washing: Separate the organic layer and wash it sequentially with water and then brine to remove any remaining impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The resulting crude product can be purified by distillation to obtain high-purity Methyl o-toluate.[1]

Caption: Synthesis of Methyl o-toluate via Fischer Esterification.

Hydrolysis (Saponification)

This protocol describes the base-catalyzed hydrolysis (saponification) of Methyl o-toluate to o-toluic acid.

Reaction: Methyl o-toluate + NaOH → Sodium o-toluate + Methanol

Protocol:

-

Reaction Setup: In a round-bottom flask with a stir bar and reflux condenser, dissolve Methyl o-toluate (1.0 equivalent) in a mixture of methanol and water (e.g., 4:1 v/v).[9]

-

Base Addition: Add an excess of a strong base, such as sodium hydroxide (B78521) (NaOH) pellets or solution (2.0-3.0 equivalents).[9][11]

-

Reflux: Heat the mixture to reflux and stir for 1-6 hours, monitoring the reaction by TLC until the starting material is consumed.[9][11]

-

Workup - Solvent Removal: Allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.[9]

-

Acidification: Cool the remaining aqueous solution in an ice bath. Carefully acidify the mixture to a pH of 2-3 by the slow, dropwise addition of 1M hydrochloric acid (HCl).[9] A white precipitate of o-toluic acid should form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[9]

-

Washing and Drying: Wash the collected solid with cold distilled water to remove residual inorganic salts, then dry the product thoroughly.

Caption: Base-catalyzed hydrolysis (saponification) of Methyl o-toluate.

Applications

Methyl o-toluate is a versatile compound with applications in several industries:

-

Fragrance and Flavors: Due to its pleasant floral scent, it is used as a fragrance ingredient in perfumes and cosmetics and as a flavoring agent.[2]

-

Chemical Synthesis: It serves as a key intermediate in organic synthesis.[2] A notable application is its use in the preparation of 2-(azidomethyl)benzoic acid, a building block for pharmaceuticals and fine chemicals.[1][6][12]

-

Solvent: It can be used as a solvent in the formulation of paints and coatings.[2]

Safety Information

-

Hazard Classification: Classified as a combustible liquid.[4] Some sources indicate it can cause skin and eye irritation.[3][8]

-

Handling: Standard laboratory safety precautions should be observed, including wearing appropriate personal protective equipment (PPE) such as gloves and safety goggles.[13] Handle in a well-ventilated area and keep away from heat and ignition sources.[4]

-

Storage: Store in a cool, dry, and well-ventilated place in tightly closed containers.[4]

References

- 1. Methyl o-toluate (89-71-4) for sale [vulcanchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Methyl o-toluate | C9H10O2 | CID 33094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Methyl o-toluate | 89-71-4 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Methyl o-toluate - Hazardous Agents | Haz-Map [haz-map.com]

- 9. benchchem.com [benchchem.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. nbinno.com [nbinno.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to Methyl o-toluate: Molecular Structure, Weight, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl o-toluate, also known by its IUPAC name methyl 2-methylbenzoate, is an aromatic ester with significant applications in organic synthesis. It serves as a key intermediate in the production of pharmaceuticals, agrochemicals, and fragrances.[1] Its molecular structure, characterized by a methyl ester and a methyl group in the ortho position on a benzene (B151609) ring, dictates its reactivity and physical properties. This guide provides a comprehensive overview of the molecular structure, molecular weight, and detailed experimental protocols for the synthesis and characterization of methyl o-toluate, tailored for professionals in research and development.

Molecular Structure and Properties

Methyl o-toluate is a clear, colorless liquid at room temperature with a characteristic mild, ester-like odor.[1] The ortho-positioning of the methyl group relative to the methyl ester functionality influences the molecule's steric and electronic properties.

Quantitative Data Summary

The key physicochemical properties of methyl o-toluate are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₂ | [1][2] |

| Molecular Weight | 150.17 g/mol | [2] |

| CAS Number | 89-71-4 | [2] |

| IUPAC Name | methyl 2-methylbenzoate | [2] |

| Appearance | Clear colorless liquid | [1][3] |

| Density | 1.073 g/mL at 25 °C | [1] |

| Boiling Point | 207-208 °C | [1][3] |

| Melting Point | < -50 °C | [1] |

| Flash Point | 82 °C | [1] |

| Refractive Index | 1.518-1.520 | [1] |

| Water Solubility | Not miscible or difficult to mix | [3] |

Molecular Visualization

The molecular structure of methyl o-toluate is depicted in the following diagram.

Experimental Protocols

Synthesis via Fischer Esterification

Methyl o-toluate is commonly synthesized through the Fischer esterification of o-toluic acid with methanol, using a strong acid catalyst such as sulfuric acid.[1][4]

Materials:

-

o-Toluic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine o-toluic acid and an excess of methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Dilute the mixture with diethyl ether and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure methyl o-toluate.

The logical workflow for the synthesis and purification of methyl o-toluate is illustrated below.

Analytical Characterization

The identity and purity of the synthesized methyl o-toluate can be confirmed using various spectroscopic techniques.

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of methyl o-toluate. The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.[6]

¹H NMR:

-

The aromatic protons appear as a multiplet in the range of 7.2-8.0 ppm.

-

The methyl ester protons (-OCH₃) resonate as a singlet at approximately 3.9 ppm.

-

The aromatic methyl protons (-CH₃) appear as a singlet around 2.6 ppm.

¹³C NMR:

-

The carbonyl carbon of the ester group is observed downfield around 168 ppm.

-

The aromatic carbons resonate in the region of 125-140 ppm.

-

The methyl ester carbon (-OCH₃) appears at approximately 52 ppm.

-

The aromatic methyl carbon (-CH₃) is observed at around 22 ppm.

3.2.2 Infrared (IR) Spectroscopy

The IR spectrum of methyl o-toluate displays characteristic absorption bands corresponding to its functional groups.[7]

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3000 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| ~1720 | C=O (ester) stretch |

| ~1600, ~1450 | C=C (aromatic) stretch |

| ~1250 | C-O (ester) stretch |

3.2.3 Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of methyl o-toluate will show a molecular ion peak (M⁺) at m/z = 150.[2][8] Key fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃, m/z = 31) and the loss of the carboxyl group. Common fragments and their corresponding m/z values are listed below.

| m/z | Fragment |

| 150 | [C₉H₁₀O₂]⁺ (Molecular Ion) |

| 119 | [M - OCH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

References

- 1. guidechem.com [guidechem.com]

- 2. Methyl o-toluate | C9H10O2 | CID 33094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl o-toluate | 89-71-4 [chemicalbook.com]

- 4. athabascau.ca [athabascau.ca]

- 5. community.wvu.edu [community.wvu.edu]

- 6. rsc.org [rsc.org]

- 7. Methyl o-toluate(89-71-4) IR Spectrum [m.chemicalbook.com]

- 8. Methyl o-toluate(89-71-4) MS spectrum [chemicalbook.com]

An In-depth Technical Guide to Methyl o-toluate (Methyl 2-methylbenzoate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl o-toluate, systematically known as methyl 2-methylbenzoate (B1238997) according to IUPAC nomenclature, is an aromatic ester with the chemical formula C₉H₁₀O₂.[1][2] This colorless liquid possesses a mild, ester-like odor and is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[3] It also finds applications in the fragrance and flavor industries due to its aromatic properties.[3] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and spectroscopic data for its characterization.

Chemical and Physical Properties

Methyl 2-methylbenzoate is primarily produced synthetically through the Fischer esterification of o-toluic acid with methanol (B129727) under acidic conditions.[3] While it has no known natural biological role in living organisms, its derivatives are often utilized in the preparation of biologically active compounds.[3]

Table 1: Physical and Chemical Properties of Methyl 2-methylbenzoate

| Property | Value |

| IUPAC Name | methyl 2-methylbenzoate[2] |

| Synonyms | Methyl o-toluate, o-Toluic acid methyl ester, Methyl orthotoluate[2] |

| CAS Number | 89-71-4[2] |

| Molecular Formula | C₉H₁₀O₂[2] |

| Molecular Weight | 150.17 g/mol [2] |

| Appearance | Colorless to slightly yellow liquid[3] |

| Odor | Mild, ester-like[3] |

| Boiling Point | 207-208 °C[3] |

| Melting Point | -50 °C |

| Density | 1.073 g/mL at 25 °C[3] |

| Flash Point | 82 °C[3] |

| Solubility | Limited solubility in water, miscible with ethanol (B145695) and acetone[3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of methyl 2-methylbenzoate.

Table 2: Spectroscopic Data for Methyl 2-methylbenzoate

| Spectroscopic Technique | Key Data Points |

| ¹H NMR (400 MHz, CDCl₃) | δ = 7.94 (dt, J = 7.6, 1.6 Hz, 1H), 7.55 – 7.50 (m, 1H), 7.21 (dt, J = 8.0, 1.2 Hz, 1H), 7.17 – 7.12 (m, 1H), 3.91 (s, 3H), 2.61 (s, 3H)[4] |

| ¹³C NMR | Signals at approximately: 167.3 (C=O), 140.1, 131.8, 130.7, 129.8, 125.7 (aromatic C), 51.8 (O-CH₃), 21.7 (Ar-CH₃) |

| Infrared (IR) | Prominent peaks around: 3059 cm⁻¹ (aromatic C-H stretch), 2955 cm⁻¹ (aliphatic C-H stretch), 1725 cm⁻¹ (C=O ester stretch), 1290 cm⁻¹ (C-O stretch)[5][6] |

| Mass Spectrometry (MS) | Molecular ion (M⁺) at m/z = 150. Key fragments at m/z = 119 ([M-OCH₃]⁺), 91 ([M-COOCH₃]⁺)[7] |

Experimental Protocols

The primary method for synthesizing methyl 2-methylbenzoate is the Fischer esterification of o-toluic acid with methanol, using a strong acid catalyst.

Synthesis of Methyl 2-methylbenzoate via Fischer Esterification

1. Materials and Equipment:

-

o-Toluic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

2. Reaction Setup and Procedure:

-

In a clean, dry round-bottom flask, combine o-toluic acid and an excess of methanol. For example, use a 1:10 molar ratio of o-toluic acid to methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture (e.g., 0.5 mL for every 15 mL of methanol) while stirring.[8][9]

-

Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.[8][9]

-

Maintain the reflux for approximately 1-2 hours to allow the reaction to reach equilibrium.[10]

3. Work-up and Purification:

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Transfer the cooled mixture to a separatory funnel containing deionized water.

-

Add diethyl ether to the separatory funnel to extract the methyl 2-methylbenzoate.

-

Gently shake the funnel, venting frequently to release any pressure buildup.

-

Allow the layers to separate and drain the lower aqueous layer.

-

Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid.[11] Be cautious as this will produce CO₂ gas.

-

Again, drain the aqueous layer.

-

Wash the organic layer with a saturated sodium chloride solution (brine) to remove any residual water.

-

Drain the aqueous layer and transfer the organic layer to a clean, dry Erlenmeyer flask.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Decant or filter the dried organic solution to remove the drying agent.

-

Remove the diethyl ether solvent using a rotary evaporator to yield the crude methyl 2-methylbenzoate.

-

For higher purity, the product can be further purified by vacuum distillation.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of methyl 2-methylbenzoate via Fischer esterification.

Caption: Workflow for the synthesis of methyl 2-methylbenzoate.

Mass Spectrometry Fragmentation Pathway

The fragmentation of methyl 2-methylbenzoate in a mass spectrometer provides key structural information. The following diagram illustrates the primary fragmentation pathway.

Caption: Primary fragmentation pathway of methyl 2-methylbenzoate.

Biological Activity and Signaling Pathways

While methyl 2-methylbenzoate itself is not known to have a specific biological role, related compounds have been studied. For instance, benzoate (B1203000) and methylbenzoates can be metabolized by certain bacteria, such as Pseudomonas putida, through the TOL plasmid-encoded meta-cleavage pathway for aromatic degradation.[12][13] This pathway is a key example of microbial catabolism of aromatic compounds. Further research into the biological activities of methyl 2-methylbenzoate and its derivatives could reveal potential applications in drug development and biotechnology. For example, some studies have investigated the insecticidal properties of methyl benzoate and its derivatives.[14]

TOL Plasmid Meta-Cleavage Pathway Regulation

The degradation of toluates (methylbenzoates) in Pseudomonas putida is controlled by a complex regulatory circuit on the TOL plasmid. This involves the XylR and XylS proteins which regulate the expression of the operons responsible for the breakdown of these aromatic compounds.

Caption: Simplified regulation of the TOL plasmid degradation pathway.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Methyl o-toluate | C9H10O2 | CID 33094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. rsc.org [rsc.org]

- 5. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Solved IR Spectrum of Methyl Benzoate 2090 32 %Transmittance | Chegg.com [chegg.com]

- 7. Benzoic acid, 2-methyl-, methyl ester [webbook.nist.gov]

- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 12. Metabolism of benzoate and the methylbenzoates by Pseudomonas putida (arvilla) mt-2: evidence for the existence of a TOL plasmid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolism of Benzoate and the Methylbenzoates by Pseudomonas putida (arvilla) mt-2: Evidence for the Existence of a TOL Plasmid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of Methyl o-Toluate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of methyl o-toluate in various organic solvents. While specific quantitative solubility data is sparse in publicly available literature, this document compiles qualitative information and furnishes detailed experimental protocols for determining solubility, enabling researchers to generate precise data for their specific applications.

Overview of Methyl o-Toluate Solubility

Methyl o-toluate (also known as methyl 2-methylbenzoate) is an aromatic ester characterized by the formula C₉H₁₀O₂.[1] At room temperature, it exists as a clear, colorless liquid.[1][2] Its molecular structure, featuring a nonpolar benzene (B151609) ring and a polar ester group, suggests solubility in a range of organic solvents, particularly those with intermediate polarity. General chemical principles and available data indicate that methyl o-toluate is not miscible with water but is soluble in many common organic solvents.[1][3][4][5][6][7]

Solubility Data

Table 1: Qualitative Solubility of Methyl o-Toluate

| Solvent Class | Solvent | Solubility/Miscibility | Reference |

| Polar Protic | Ethanol | Miscible | [3] |

| Polar Aprotic | Acetone | Miscible | [3] |

| Aqueous | Water | Not miscible or difficult to mix | [1][4][5][6][7] |

Note: The term "miscible" implies that the substances mix in all proportions to form a homogeneous solution.

Experimental Protocols for Solubility Determination

To obtain quantitative and reliable solubility data, standardized experimental procedures are essential. The following protocols outline methods for both qualitative miscibility assessment and quantitative solubility determination.

3.1. Protocol for Qualitative Miscibility Assessment

This method is a rapid screening test to determine if a liquid solute is miscible with a solvent.[9]

Objective: To determine if methyl o-toluate and a given organic solvent are miscible, partially miscible, or immiscible.

Materials:

-

Methyl o-toluate (≥99% purity)

-

Solvent of interest (analytical grade)

-

Small, dry test tubes with stoppers or caps

-

Graduated pipettes (1 mL or 5 mL)

-

Vortex mixer (optional)

Procedure:

-

Label a clean, dry test tube with the name of the solvent.

-

Using a graduated pipette, add 1.0 mL of the organic solvent to the test tube.

-

Using a separate clean pipette, add 1.0 mL of methyl o-toluate to the same test tube.

-

Stopper the test tube and shake it vigorously for 10-20 seconds.[9] A vortex mixer can be used for more consistent mixing.

-

Allow the mixture to stand for at least 10 minutes and observe the contents.

-

Observation:

-

Record the observations in a laboratory notebook.

3.2. Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature.[10]

Objective: To determine the saturation concentration of methyl o-toluate in a specific organic solvent at a controlled temperature.

Materials:

-

Methyl o-toluate (≥99% purity)

-

Solvent of interest (analytical grade)

-

Glass flasks or vials with airtight screw caps

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of methyl o-toluate to a known volume or mass of the solvent in a glass flask. The excess solute ensures that saturation is reached.

-

Equilibration: Tightly cap the flask and place it in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to shake for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: After equilibration, remove the flask from the shaker and allow it to stand undisturbed in a temperature-controlled environment for at least 24 hours. This allows the undissolved methyl o-toluate to settle, leaving a saturated solution as the supernatant.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-droplets.

-

Quantification:

-

Determine the mass of the collected saturated solution.

-

Dilute the sample with a known volume of the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of methyl o-toluate.

-

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in desired units, such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for determining the solubility of methyl o-toluate.

Caption: Workflow for determining the solubility of a liquid compound.

References

- 1. Methyl o-toluate (89-71-4) for sale [vulcanchem.com]

- 2. Methyl o-toluate - Hazardous Agents | Haz-Map [haz-map.com]

- 3. Page loading... [guidechem.com]

- 4. Methyl o-toluate|lookchem [lookchem.com]

- 5. Methyl o-toluate | 89-71-4 [chemicalbook.com]

- 6. Methyl o-toluate manufacturers and suppliers in india [chemicalbook.com]

- 7. Methyl o-toluate, 99% | Fisher Scientific [fishersci.ca]

- 8. Methyl p-toluate - Wikipedia [en.wikipedia.org]

- 9. chem.ws [chem.ws]

- 10. youtube.com [youtube.com]

Synthesis of Methyl o-toluate from o-toluic acid and methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl o-toluate from o-toluic acid and methanol (B129727). The primary method detailed is the Fischer esterification, a cornerstone of organic synthesis for the preparation of esters. This document outlines the reaction mechanism, experimental protocols, and purification techniques, and presents relevant quantitative data for researchers in academia and the pharmaceutical industry.

Introduction

Methyl o-toluate, also known as methyl 2-methylbenzoate, is a valuable ester intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its preparation via the acid-catalyzed esterification of o-toluic acid with methanol is a robust and widely employed transformation. This guide will delve into the specifics of this reaction, providing a practical framework for its successful implementation in a laboratory setting.

Reaction Scheme and Mechanism

The synthesis of methyl o-toluate from o-toluic acid and methanol is a classic example of a Fischer esterification. This reaction involves the acid-catalyzed nucleophilic acyl substitution of the carboxylic acid with the alcohol.

Reaction:

o-Toluic Acid + Methanol ⇌ Methyl o-toluate + Water

The reaction is an equilibrium process. To drive the reaction towards the formation of the ester, an excess of one of the reactants, typically the less expensive alcohol (methanol), is used. The strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the alcohol.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Properties of Reactants

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Melting Point (°C) | Boiling Point (°C) |

| o-Toluic Acid | C₈H₈O₂ | 136.15 | 1.062 | 103-105 | 258-259 |

| Methanol | CH₄O | 32.04 | 0.792 | -97.6 | 64.7 |

| Sulfuric Acid | H₂SO₄ | 98.08 | 1.84 | 10 | 337 |

| p-Toluenesulfonic Acid | C₇H₈O₃S | 172.20 | - | 103-106 | 140 (decomposes) |

Table 2: Properties of Methyl o-Toluate

| Property | Value |

| Molecular Formula | C₉H₁₀O₂ |

| Molar Mass ( g/mol ) | 150.17 |

| Appearance | Colorless liquid |

| Density (g/mL) | 1.073 |

| Melting Point (°C) | -4 |

| Boiling Point (°C) | 207-208 |

| Refractive Index (n²⁰/D) | 1.519 |

Experimental Protocols

Two common acid catalysts for this esterification are sulfuric acid and p-toluenesulfonic acid. Below are detailed experimental protocols for both methods.

Sulfuric Acid Catalyzed Esterification

This protocol is adapted from standard Fischer esterification procedures for similar aromatic carboxylic acids.

Materials:

-

o-Toluic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (98%)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine o-toluic acid and an excess of anhydrous methanol (typically 5-10 molar equivalents).

-

Catalyst Addition: While stirring the mixture, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 molar equivalents).

-

Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle or oil bath. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether.

-

Transfer the ether solution to a separatory funnel and wash sequentially with:

-

Water (to remove the bulk of the methanol and some acid).

-

Saturated sodium bicarbonate solution (to neutralize the remaining acid; be cautious of CO₂ evolution).

-

Saturated sodium chloride (brine) solution (to reduce the solubility of organic material in the aqueous layer).

-

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the diethyl ether using a rotary evaporator to yield the crude methyl o-toluate.

-

-

Purification:

-

The crude product can be purified by vacuum distillation to obtain pure methyl o-toluate. Collect the fraction boiling at the appropriate temperature and reduced pressure.

-

p-Toluenesulfonic Acid Catalyzed Esterification

This method offers a milder alternative to sulfuric acid and can be advantageous for sensitive substrates.

Procedure:

The procedure is similar to the sulfuric acid catalyzed method, with the following modifications:

-

Catalyst: Use a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05-0.1 molar equivalents) in place of sulfuric acid.

-

Water Removal: To drive the equilibrium further to the product side, a Dean-Stark apparatus can be used with a solvent that forms an azeotrope with water (e.g., toluene (B28343) or benzene) to continuously remove the water formed during the reaction. However, when using a large excess of methanol as the solvent, this is often not necessary.

Visualization of the Process

Fischer Esterification Mechanism

Caption: Mechanism of Fischer Esterification.

Experimental Workflow

Caption: Experimental workflow for the synthesis of methyl o-toluate.

Characterization

The final product should be characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals include a singlet for the methyl ester protons, a singlet for the aromatic methyl protons, and multiplets for the aromatic protons.

-

¹³C NMR: Expected signals include carbons of the methyl groups, the aromatic ring, and the carbonyl carbon of the ester.

-

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ester carbonyl group (C=O) is expected around 1720 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of methyl o-toluate (150.17 g/mol ).

Conclusion

The synthesis of methyl o-toluate from o-toluic acid and methanol via Fischer esterification is a reliable and efficient method. By carefully controlling the reaction conditions and employing standard purification techniques, high yields of the pure product can be obtained. This guide provides a solid foundation for researchers to successfully perform this synthesis and adapt it as needed for their specific applications.

Natural occurrence and sources of Methyl o-toluate

An In-depth Technical Guide to the Natural Occurrence and Sources of Methyl Salicylate (B1505791)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl salicylate (MeSA), the methyl ester of salicylic (B10762653) acid, is a volatile organic compound renowned for its characteristic minty aroma, commonly associated with wintergreen.[1] Beyond its use as a flavoring agent and in topical analgesics, MeSA plays a crucial role in the plant kingdom as a signaling molecule in defense mechanisms.[2][3] This technical guide provides a comprehensive overview of the natural occurrence of Methyl Salicylate, its biosynthesis, its function in plant physiology, and the methodologies used for its extraction and quantification.

Natural Occurrence of Methyl Salicylate

Methyl salicylate is produced by a wide variety of plants, often as a response to biotic and abiotic stress.[1][4] While many plants produce it in small, signaling quantities, some species synthesize it in much larger amounts, likely as a direct defense against herbivores and pathogens.[1]

The most well-known natural sources of high concentrations of Methyl Salicylate are:

-

Wintergreen (Gaultheria procumbens): The essential oil of this plant is a primary natural source of MeSA.[2][4]

-

Sweet Birch (Betula lenta): The bark of this tree is another significant source from which MeSA can be obtained through distillation.[1][5]

Other plants that produce Methyl Salicylate, often as part of their floral scent or in response to stress, include species from the genera Spiraea (meadowsweets) and Polygala.[1] It is also found in smaller quantities in various fruits and vegetables such as cherries, apples, strawberries, tomatoes, bilberries, and peaches.[6][7]

Biosynthesis of Methyl Salicylate

The primary pathway for the biosynthesis of Methyl Salicylate in plants begins with the shikimate pathway, which produces chorismic acid. From chorismic acid, the isochorismate pathway leads to the formation of salicylic acid (SA). The final step is the methylation of salicylic acid, catalyzed by the enzyme S-adenosyl-L-methionine:salicylic acid carboxyl methyltransferase (SAMT).[8][9][10]

The biosynthesis of MeSA is tightly regulated and is often induced by stressors such as pathogen attack or herbivory.[9]

Role in Plant Defense and Signaling

Methyl salicylate is a key signaling molecule in two types of plant defense:

-

Systemic Acquired Resistance (SAR): Upon localized pathogen infection, plants increase the production of salicylic acid, which is then converted to the more volatile MeSA.[8] This MeSA can then be transported through the phloem to distal, uninfected parts of the plant.[8][10] In these tissues, it is converted back to salicylic acid by methyl esterase enzymes, priming them for a more rapid and robust defense response against subsequent attacks.[8][11] This long-distance signaling is crucial for a plant-wide immunity.[12]

-

Plant-to-Plant Communication and Insect Attraction: As a volatile compound, MeSA can be released into the atmosphere by a plant under attack.[4][11] Neighboring plants can absorb this airborne signal, typically through their stomata, and subsequently activate their own defense systems.[11][13] Furthermore, the release of MeSA can attract predatory insects that feed on the herbivorous insects attacking the plant, a form of indirect defense.[1][4]

Quantitative Data

The concentration of Methyl Salicylate in plants can vary significantly depending on the species, tissue, and environmental conditions. The following tables summarize representative quantitative data from the literature.

Table 1: Methyl Salicylate and Salicylic Acid Concentrations in Tobacco Leaves Following TMV Inoculation

| Time post-inoculation (hours) | Salicylic Acid (µg/g fresh weight) in infected leaves | Methyl Salicylate (ng/g fresh weight) in infected leaves |

|---|---|---|

| 0 | ~0.1 | ~5 |

| 24 | ~1.0 | ~20 |

| 48 | ~5.0 | ~100 |

| 72 | ~10.0 | ~250 |

Data are approximate and compiled from various studies.[8]

Table 2: Comparison of Mobile Signals in Plant Defense

| Mobile Signal | Plant Species | Method of Detection | Concentration in Phloem Exudates (post-infection) | Systemic Defense Response Induced |

|---|---|---|---|---|

| Methyl Salicylate (MeSA) | Tobacco (Nicotiana tabacum) | GC-MS | ~1.2 ng g⁻¹ h⁻¹ (threefold increase over control) | Induction of Pathogenesis-Related (PR) genes; enhanced resistance to TMV |

| Methyl Salicylate (MeSA) | Arabidopsis (Arabidopsis thaliana) | GC-MS | Low levels detected; much is volatilized | Dispensable for SAR in some conditions, but generally required for optimal response |

| Pipecolic Acid | Arabidopsis (Arabidopsis thaliana) | LC-MS/MS | ~100 µM | Amplification of SA signaling; priming of defense gene expression |

| Azelaic Acid | Arabidopsis (Arabidopsis thaliana) | GC-MS | ~1.5 µM | Priming of salicylic acid-dependent defenses |

| Jasmonates | Tomato (Solanum lycopersicum) | GC-MS | ~5 ng g⁻¹ | Induction of anti-herbivory proteinase inhibitors |

Source: Compiled from various studies.[12]

Experimental Protocols

Extraction of Methyl Salicylate from Plant Material

1. Steam Distillation [14][15]

-

Objective: To extract essential oils, including Methyl Salicylate, from plant materials.

-

Methodology:

-

Sample Preparation: Weigh approximately 100 g of fresh or dried plant material (e.g., wintergreen leaves). Macerate the material to increase the surface area.

-

Apparatus Setup: Assemble a steam distillation apparatus. Place the plant material in the distillation flask and add enough water to cover it.

-

Distillation: Heat the flask to generate steam, which will pass through the plant material and volatilize the MeSA.

-

Collection: Condense the steam and collect the distillate, which will be a two-phase mixture of water and MeSA oil.

-

Separation: Use a separatory funnel to separate the MeSA from the aqueous layer.

-

Drying: Dry the collected MeSA over anhydrous sodium sulfate.

-

2. Solvent Extraction [15]

-

Objective: To extract Methyl Salicylate using an organic solvent.

-

Methodology:

-

Sample Preparation: Weigh 1-5 g of finely ground, dried plant material.

-

Solvent Addition: Add a suitable organic solvent such as methanol (B129727) or ethanol (B145695) in a 1:10 ratio (sample weight:solvent volume).

-

Extraction: Agitate the mixture for a specified period (e.g., 1-24 hours) at room temperature or with gentle heating.

-

Filtration: Separate the solvent extract from the plant debris by filtration.

-

Concentration: Evaporate the solvent under reduced pressure to obtain the crude extract containing MeSA.

-

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)[14][16]

-

Objective: To quantify the amount of Methyl Salicylate in an extract.

-

Methodology:

-

Sample Preparation: Accurately weigh the extracted MeSA and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration.

-

HPLC System:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of methanol and water (e.g., 65:35 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 230 nm.

-

-

Calibration: Prepare a series of standard solutions of pure Methyl Salicylate of known concentrations to generate a calibration curve.

-

Analysis: Inject the prepared sample solution into the HPLC system.

-

Quantification: Compare the peak area of Methyl Salicylate in the sample chromatogram to the calibration curve to determine its concentration.

-

Visualizations

References

- 1. Methyl salicylate - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. What is the mechanism of Methyl Salicylate? [synapse.patsnap.com]

- 4. Methyl salicylate - Molecule of the Month - December 2025 (HTML version) [chm.bris.ac.uk]

- 5. Natural abundance 2H-ERETIC-NMR authentication of the origin of methyl salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation and application of methyl salicylate_Chemicalbook [chemicalbook.com]

- 7. tisserandinstitute.org [tisserandinstitute.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. academic.oup.com [academic.oup.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Airborne signalling by methyl salicylate in plant pathogen resistance | Semantic Scholar [semanticscholar.org]

- 14. benchchem.com [benchchem.com]

- 15. Page loading... [guidechem.com]

An In-depth Technical Guide to the Core Characteristics of Methyl o-toluate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl o-toluate, also known as methyl 2-methylbenzoate, is an aromatic ester with the chemical formula C₉H₁₀O₂.[1] This technical guide provides a comprehensive overview of its key characteristics, synthesis, and applications, with a focus on data and methodologies relevant to research and development. At room temperature, it exists as a clear, colorless liquid with a distinct floral odor.[1] Its molecular architecture, featuring a methyl ester group ortho to a methyl group on a benzene (B151609) ring, governs its reactivity and utility as a versatile synthetic intermediate.[2]

Chemical and Physical Properties

Methyl o-toluate is characterized by a unique set of physical and chemical properties that are critical for its handling, application, and role in chemical synthesis. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| CAS Number | 89-71-4 | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Floral, with notes of ylang and orange flower | [1] |

| Density | 1.073 g/mL at 25 °C | [1] |

| Boiling Point | 207-208 °C | [1] |

| Melting Point | < -50 °C | [1] |

| Flash Point | 82 °C | [1] |

| Refractive Index | 1.518-1.520 | [1] |

| Vapor Pressure | 12.9 Pa at 23°C | [1] |

| Water Solubility | Not miscible or difficult to mix | [1] |

| LogP | 3.0 at 25°C | [1] |

Spectroscopic Data

The structural identification and purity assessment of methyl o-toluate are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

| ¹H NMR |

| Chemical Shift (δ) ppm |

| ~7.8-8.0 |

| ~7.2-7.5 |

| 3.89 |

| 2.62 |

| ¹³C NMR |

| Chemical Shift (δ) ppm |

| 167.9 |

| 139.8 |

| 131.8 |

| 130.6 |

| 129.8 |

| 125.6 |

| 51.8 |

| 21.7 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in methyl o-toluate.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3000-3100 | Medium | C-H Stretch | Aromatic |

| ~2850-2960 | Medium | C-H Stretch | Aliphatic (CH₃) |

| ~1720-1740 | Strong | C=O Stretch | Ester |

| ~1450-1600 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1100-1300 | Strong | C-O Stretch | Ester |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity (%) | Fragment |

| 150 | 37.41 | [M]⁺ |

| 119 | 98.33 | [M-OCH₃]⁺ |

| 118 | 63.50 | [M-CH₃OH]⁺ |

| 91 | 99.99 | [C₇H₇]⁺ |

| 65 | 41.54 | [C₅H₅]⁺ |

Synthesis and Experimental Protocols

The primary industrial and laboratory-scale synthesis of methyl o-toluate is achieved through the Fischer esterification of o-toluic acid with methanol (B129727), using an acid catalyst.[1]

Fischer Esterification of o-Toluic Acid

This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to form an ester and water.[3] The use of excess methanol helps to shift the equilibrium towards the product side.

Fischer Esterification of o-Toluic Acid

Detailed Experimental Protocol: Synthesis of Methyl o-toluate

Materials:

-

o-Toluic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve o-toluic acid in an excess of methanol (e.g., 5-10 molar equivalents).

-

Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of o-toluic acid) to the solution.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-